rac-1-[(1s,4r)-4-propylcyclohexyl]methanamine hydrochloride, trans
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Overview
Description
rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans: is a chiral amine compound with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the propyl group at the 4-position.
Amine Introduction: The intermediate is then subjected to reductive amination to introduce the methanamine group.
Resolution of Racemic Mixture: The racemic mixture is resolved to obtain the desired stereoisomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt for stability and ease of handling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes, altering metabolic processes.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,4R)-4-ethylcyclohexyl]methanamine hydrochloride
- 1-[(1S,4R)-4-butylcyclohexyl]methanamine hydrochloride
- 1-[(1S,4R)-4-isopropylcyclohexyl]methanamine hydrochloride
Uniqueness
rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2566168-89-4 |
---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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